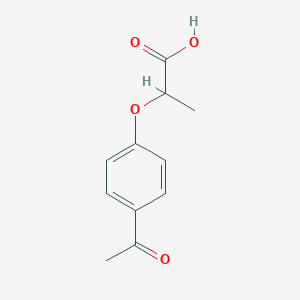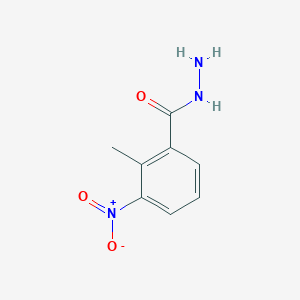
2-(4-乙酰苯氧基)丙酸
描述
Molecular Structure Analysis
The InChI code for 2-(4-acetylphenoxy)propanoic Acid is 1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-(4-acetylphenoxy)propanoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 380.9±17.0 °C at 760 mmHg, and a melting point of 104-105°C . It has a molar refractivity of 53.7±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 173.0±3.0 cm3 .科学研究应用
Pharmacology
In pharmacology, 2-(4-acetylphenoxy)propanoic Acid is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its acetyl group can be a critical moiety in the development of new drugs, particularly in the design of molecules with improved pharmacokinetic properties .
Material Science
The compound finds application in material science as a monomer for the synthesis of novel polymers. Its unique structure allows for the creation of materials with specific mechanical and thermal properties, which could be beneficial in developing new types of biodegradable plastics or coatings .
Chemical Synthesis
2-(4-acetylphenoxy)propanoic Acid: serves as an intermediate in organic synthesis. It can undergo various chemical reactions, such as esterification or amidation, to produce a wide range of organic compounds. This versatility makes it valuable for researchers working on the synthesis of complex organic molecules .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its well-defined physical and chemical properties make it suitable for calibrating instruments or validating analytical methods .
Chromatography
The acid’s unique structure allows it to interact with chromatographic media in a predictable manner, making it useful for studying separation processes or developing new chromatographic methods. It can be particularly useful in reverse-phase HPLC methods for the separation of similar organic compounds .
Life Sciences Research
In life sciences, 2-(4-acetylphenoxy)propanoic Acid may be used in proteomics research. It could play a role in the study of protein interactions and functions, as well as in the development of assays for detecting specific proteins or enzymes .
安全和危害
作用机制
Target of Action
This compound is used for proteomics research , which involves the large-scale study of proteins, particularly their structures and functions .
Mode of Action
Given its use in proteomics research, it may interact with proteins or influence protein expression .
Biochemical Pathways
As a proteomics research tool, it may be involved in various pathways depending on the proteins it interacts with .
Result of Action
Given its use in proteomics research, it may influence protein expression or function, leading to various cellular effects .
Action Environment
Like many compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
属性
IUPAC Name |
2-(4-acetylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBHCEXLVUOTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409027 | |
| Record name | 2-(4-acetylphenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)propanoic Acid | |
CAS RN |
91143-71-4 | |
| Record name | 2-(4-acetylphenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)


![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)





![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

